Stereochemical Impact on Cytotoxicity
The cytotoxicity of COTC is highly dependent on the presence of the α,β-unsaturated ketone and the stereochemistry of its hydroxyl groups. A comparative study showed that COTC (compound 1) and its non-hydroxylated analog COMC (compound 5) exhibit significant in vitro cytotoxicity across a panel of tumor cell lines, whereas stereoisomers lacking the enone or with altered hydroxyl stereochemistry (compounds 3 and 4) are inactive [1].
| Evidence Dimension | In vitro cytotoxicity (ID50) |
|---|---|
| Target Compound Data | ID50 = 3-44 μM (0.7-10 μg/mL) across multiple cell lines |
| Comparator Or Baseline | Analog 3: Inactive; Analog 4: Inactive; Analog 5 (COMC): ID50 = 0.5-19 μM (0.1-2.8 μg/mL) |
| Quantified Difference | COTC and COMC are active (low μM range); analogs 3 and 4 show no activity at comparable concentrations. |
| Conditions | Panel of murine and human tumor cell lines; MTT or similar viability assay. |
Why This Matters
This data demonstrates that the specific stereochemical configuration of COTC is non-negotiable for its anticancer activity; substitution with closely related, but stereochemically distinct, analogs yields a completely inactive product.
- [1] Aghil O, Bibby MC, Carrington SJ, Double J, Douglas KT, Phillips RM, Shing TKM. Anticancer Drug Des. 1992;7(1):67-82. View Source
